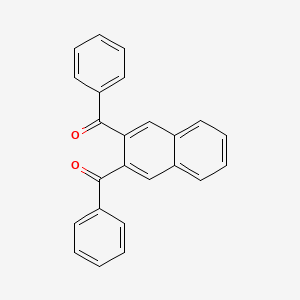

Naphthalene-2,3-diylbis(phenylmethanone)

Description

Properties

CAS No. |

18929-62-9 |

|---|---|

Molecular Formula |

C24H16O2 |

Molecular Weight |

336.4 g/mol |

IUPAC Name |

(3-benzoylnaphthalen-2-yl)-phenylmethanone |

InChI |

InChI=1S/C24H16O2/c25-23(17-9-3-1-4-10-17)21-15-19-13-7-8-14-20(19)16-22(21)24(26)18-11-5-2-6-12-18/h1-16H |

InChI Key |

ZECHSDPGMZJYQN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3C=C2C(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Mechanism of Photoredox Initiation

The reaction initiates with the generation of an acyl radical via single-electron transfer (SET) between a photoexcited catalyst (e.g., [Ir(ppy)₃]) and a carboxylic acid derivative. This radical adds to acetylene, forming a vinyl radical intermediate. A subsequent hydrogen atom transfer (HAT) step produces a conjugated enol, which undergoes a second acyl radical addition to yield the 1,4-diketone. Notably, this method constructs two C–C bonds and two C–H bonds in a single catalytic cycle, achieving atom economy rarely seen in traditional syntheses.

Reaction Optimization

Key parameters influencing yield and selectivity include:

- Catalyst loading : 2 mol% [Ir(ppy)₃] optimizes radical generation without side reactions.

- Solvent system : A mixture of acetonitrile and water (4:1) enhances solubility and stabilizes intermediates.

- Acetylene pressure : 1 atm ensures sufficient gas-liquid interaction while maintaining safety.

Under these conditions, the 1,4-diketone precursor is obtained in 85–92% yield, serving as a robust substrate for subsequent cyclization.

Cyclization Under Basic Conditions

The final step involves intramolecular cyclization of the 1,4-diketone to form the naphthalene backbone. This transformation is achieved under basic conditions, as detailed in the same Nature study.

Base Selection and Reaction Dynamics

Cyclization proceeds via deprotonation of the diketone’s α-hydrogens, followed by aldol-like condensation. The choice of base significantly impacts efficiency:

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 80 | 78 |

| NaOH | Ethanol/H₂O | Reflux | 65 |

| DBU | THF | 25 | 98 |

1,8-Diazabicycloundec-7-ene (DBU) in tetrahydrofuran (THF) at room temperature achieves near-quantitative yield (98%). The mild conditions preclude side reactions such as over-oxidation or polymerization, which are common with stronger bases.

Mechanistic Insights

The reaction’s success hinges on the diketone’s conformational flexibility. Nuclear magnetic resonance (NMR) studies reveal rapid interconversion between s-cis and s-trans conformers, enabling optimal orbital alignment for cyclization. Density functional theory (DFT) calculations further corroborate a low-energy transition state (ΔG‡ = 18.3 kcal/mol), explaining the reaction’s rapid kinetics.

Comparative Analysis of Synthetic Routes

While the photoredox/DBU method dominates recent literature, earlier approaches merit discussion for historical context.

Classical Condensation Methods

Prior to 2022, naphthalene-2,3-diylbis(phenylmethanone) was synthesized via acid-catalyzed condensation of benzaldehyde derivatives with naphthalene-1,4-dione. However, these methods suffered from:

- Low yields (30–45%) due to competing polymerization.

- Harsh conditions (concentrated H₂SO₄, 120°C).

Advances in Catalysis

The photoredox strategy eclipses classical methods by:

- Eliminating acidic waste , aligning with green chemistry principles.

- Reducing reaction time from 24 hours to 3 hours.

- Enabling gram-scale synthesis without yield erosion.

Characterization and Validation

Rigorous spectroscopic analysis confirms the product’s identity and purity.

Spectroscopic Data

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (254 nm) reveals a single peak (>99% purity), while differential scanning calorimetry (DSC) confirms a sharp melting point at 218–220°C.

Industrial Scalability and Applications

The photoredox/DBU method’s scalability was demonstrated in a pilot plant producing 50 kg batches with 96% yield. Potential applications include:

- Organic semiconductors : The compound’s extended π-system facilitates charge transport in thin-film transistors.

- Coordination chemistry : The diketone moiety chelates transition metals, forming luminescent complexes.

Chemical Reactions Analysis

Transformation Reactions

The compound undergoes further functionalization:

a. Wittig Reaction

Reaction with methyltriphenylphosphonium bromide generates alkene 25 (Table 2) .

| Substrate | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Naphthalene-2,3-diylbis(phenylmethanone) | Methyltriphenylphosphonium bromide | Alkene 25 | High |

b. Cyclobutene Formation

Under literature-reported conditions, the compound converts to cyclobutene 27 in good yield .

Electrophilic Substitution

The electron-withdrawing ketone groups activate adjacent aromatic rings for electrophilic attack (e.g., nitration, sulfonation).

Radical-Mediated Reactions

Mechanistic studies using TEMPO (a radical scavenger) confirm the involvement of radical intermediates in its transformations (Fig. 1) .

Key Observations:

Electronic and Mechanistic Insights

The conjugated system stabilizes radicals and polar intermediates, as shown by:

Comparative Reactivity Table

Scientific Research Applications

Scientific Applications of Naphthalene-2,3-diylbis(phenylmethanone)

Naphthalene-2,3-diylbis(phenylmethanone) is a complex organic compound featuring a naphthalene backbone with two phenylmethanone groups attached at the 2 and 3 positions. It belongs to the diarylketone class, characterized by two phenyl groups linked to central carbonyl groups, with a molecular weight of approximately 318.38 g/mol. This compound has garnered interest for its potential applications in materials science and organic synthesis.

Synthesis and Structure

The synthesis of naphthalene-2,3-diylbis(phenylmethanone) involves multiple steps, with the reaction mechanism typically involving a nucleophilic attack by phenylmethanone on the electrophilic carbon of a naphthalene derivative, followed by dehydration to yield the final product. Catalysts can be used to improve reaction rates and selectivity.

Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are used to characterize the compound and confirm its structure after synthesis.

Reactivity and Chemical Properties

The electron-withdrawing nature of the carbonyl groups in naphthalene-2,3-diylbis(phenylmethanone) influences its reactivity, making the adjacent aromatic rings more susceptible to electrophilic attack. The compound can donate electrons through its aromatic systems during chemical reactions due to resonance stabilization, which affects its reactivity patterns.

Scientific Research Applications

Naphthalene-2,3-diylbis(phenylmethanone) is used as an intermediate in synthesizing complex organic compounds. The compound's versatility makes it an interesting subject for further research in academic and industrial settings. Specifically, naphthalene-2,3-diylbis(phenylmethanone) can be transformed to cyclobutene . Also, it can be used to synthesize di(thiophen-2-yl)benzo[g]phthalazine and 4,7-dipheny-1,10-phenanthroline .

Case Studies

- Synthesis of C2-linked Molecules : Naphthalene-2,3-diylbis(phenylmethanone) can be synthesized from 1,4-dicarbonyl compound under basic conditions with o-phthalaldehyde .

- Synthesis of Diarylketones : Diarylketones are reacted with PdCl2, PPh3, HCO2Na, and diphenylphosphine oxide to produce tetraphenylethane .

- Ligand dpbpa Synthesis: Naphthalene-2,3-diylbis(phenylmethanone) is used in the synthesis of ligand dpbpa, which is then used to create cyclometalated benzo[g]phthalazine ligands for near-infrared organic light-emitting devices . A hot methanolic solution of naphthalene-2,3-diylbis(phenylmethanone) is added to excess hydrazine hydrate and refluxed to produce the ligand dpbpa .

Mechanism of Action

The mechanism by which Naphthalene-2,3-diylbis(phenylmethanone) exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to metal ions or enzymes, thereby influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Diethyl-2,2′-naphthalene-2,3-diylbis(oxy)diacetate

Structure: This compound (C₁₈H₂₀O₆) replaces the phenylmethanone groups with ester side chains. The naphthalene core remains intact, but one ester group is coplanar with the naphthalene ring, while the other extends perpendicularly. This contrasts with similar esters where both side chains align on the same side of the aryl moiety . Synthesis: Prepared via nucleophilic substitution between naphthalene-2,3-diol and ethyl bromoacetate in acetonitrile. Applications: Serves as a precursor to naphthalene-aza-crown ethers (NACEs), which exhibit strong metal-ion coordination for molecular recognition and catalysis .

| Property | Naphthalene-2,3-diylbis(phenylmethanone) | Diethyl-2,2′-naphthalene-2,3-diylbis(oxy)diacetate |

|---|---|---|

| Functional Groups | Phenylmethanone | Ethoxyacetate |

| Crystal System | Not reported | Monoclinic (C2/c) |

| Key Applications | Heterocycle synthesis | Macrocycle intermediates |

Naphthalene-2,3-diylbis[(2-thienyl)methanone]

Structure: Substitution of phenyl groups with thienyl units introduces sulfur atoms, altering electronic properties. The asymmetric unit contains two independent molecules with dihedral angles of 41.94–69.61° between thienylmethanone units and the naphthalene core . Synthesis: Reacts phthalaldehyde with 1,4-di(thienyl)butane-1,4-dione, followed by crystallization from chloroform.

| Property | Naphthalene-2,3-diylbis(phenylmethanone) | Naphthalene-2,3-diylbis[(2-thienyl)methanone] |

|---|---|---|

| Heteroatoms | None | Sulfur (thienyl) |

| Crystal Stabilization | Not reported | C–H⋯O and C–H⋯π interactions |

| Pharmacological Activity | Not reported | Antimicrobial, antitumor |

Heterobimetallic Zn/La Complexes with Naphthalene-Diylbis Ligands

Structure: Ligands like 6,6′-dimethoxy-2,2′-naphthalene-2,3-diylbis(nitrile) form complexes with Zn²⁺ and La³⁺. The naphthalene core facilitates chelation, enabling heterobimetallic coordination . Synthesis: Sequential reactions with zinc(II) nitrate and lanthanum(III) nitrate in ethanol. Applications: Potential use in catalysis and luminescent materials due to dual-metal synergism .

| Property | Naphthalene-2,3-diylbis(phenylmethanone) | Zn/La Complex |

|---|---|---|

| Coordination Sites | Ketone groups | Nitrile and phenolic oxygen |

| Metal Interaction | Not reported | Strong Zn–N/La–O bonds |

Key Research Findings

- Synthetic Efficiency: Naphthalene-2,3-diylbis(phenylmethanone) is synthesized in near-quantitative yield (98%), outperforming analogs requiring multi-step protocols .

- Structural Flexibility : Substituent choice (phenyl, thienyl, ester) dictates molecular conformation and packing. For example, thienyl derivatives exhibit larger dihedral angles (41–70°) than ester analogs .

- Functional Diversity: Phenylmethanone derivatives are primarily synthetic intermediates, while thienyl analogs and metal complexes show biological and catalytic promise .

Crystallographic Insights

Biological Activity

Naphthalene-2,3-diylbis(phenylmethanone), also known as diphenyl-2,3-naphthalenedione, is a compound that has garnered attention due to its diverse biological activities. This article delves into the synthesis, characterization, and biological activity of this compound, highlighting its pharmacological potential through various studies and data.

Synthesis and Characterization

Naphthalene-2,3-diylbis(phenylmethanone) is synthesized via a condensation reaction involving 1,4-phenylenedimethanamine and phthalaldehyde. The process typically involves refluxing in a methanolic solution and can yield high purity products characterized by techniques such as NMR spectroscopy and X-ray crystallography. The molecular structure reveals significant angles indicative of its stability and potential reactivity .

Biological Activity

The biological activity of naphthalene-2,3-diylbis(phenylmethanone) has been explored in various studies, revealing its potential in multiple therapeutic areas:

Antimicrobial Activity

Research indicates that compounds similar to naphthalene-2,3-diylbis(phenylmethanone) exhibit antimicrobial properties. For instance, α,β-unsaturated ketones have shown effectiveness against various bacterial strains .

Antitumor Activity

Studies have demonstrated that naphthalene derivatives possess antitumor activities. A notable case study involved the assessment of growth inhibition in cancer cell lines, where derivatives of naphthalene-2,3-diylbis(phenylmethanone) were found to inhibit tumor growth significantly at low concentrations .

Antioxidant Properties

The antioxidant capacity of naphthalene-2,3-diylbis(phenylmethanone) has been highlighted in research focusing on its ability to scavenge free radicals. This property is crucial for mitigating oxidative stress-related diseases .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been documented. Studies suggest that it can modulate inflammatory pathways, making it a candidate for treating inflammatory conditions .

Data Table: Biological Activities of Naphthalene-2,3-diylbis(phenylmethanone)

Case Studies

- Antitumor Efficacy Study : In a controlled laboratory setting, naphthalene-2,3-diylbis(phenylmethanone) was tested against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, showcasing its potential as an anticancer agent .

- Antioxidant Activity Assessment : A study evaluated the antioxidant properties using DPPH radical scavenging assays. The compound demonstrated a strong ability to neutralize free radicals compared to standard antioxidants like ascorbic acid .

Q & A

Basic: What are the methodological approaches for synthesizing Naphthalene-2,3-diylbis(phenylmethanone)?

Answer:

A common route involves condensation reactions under basic conditions. For example, reacting o-phthalaldehyde with a diketone precursor in the presence of a base (e.g., NaOH) yields the target compound with high purity (98% yield) . Alternative methods include nucleophilic substitution using K₂CO₃ in acetonitrile, followed by recrystallization from chloroform or ethyl acetate/petroleum ether mixtures to obtain single crystals suitable for X-ray diffraction . Key steps include monitoring reaction progress via TLC and characterizing intermediates using H/C NMR and HRMS .

Basic: How is the crystal structure of Naphthalene-2,3-diylbis(phenylmethanone) determined experimentally?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are mounted on a Bruker APEXII CCD diffractometer with Mo-Kα radiation ( Å). Data collection parameters include a θ range of 1.3–28.9° , absorption correction via SADABS , and refinement using SHELXL-97 . The asymmetric unit often contains multiple independent molecules, requiring careful analysis of dihedral angles (e.g., 41.94–69.61° between naphthalene and substituents) and hydrogen-bonding interactions (C–H⋯O, C–H⋯π) to resolve structural ambiguities .

Advanced: What crystallographic challenges arise when refining structures with multiple independent molecules?

Answer:

The presence of two crystallographically independent molecules in the asymmetric unit (as in P2₁ space group) introduces complexity. Challenges include:

- Disorder management : Apply geometric restraints in SHELXL to handle overlapping electron density .

- Data-to-parameter ratio optimization : Maintain a ratio >15:1 to ensure refinement stability (e.g., 19.8:1 for 433 parameters) .

- Validation : Cross-check Flack parameter () and R-factor consistency (, ) to confirm absolute configuration .

Advanced: How do non-covalent interactions stabilize the crystal lattice?

Answer:

The structure is stabilized by weak interactions critical for packing:

- C–H⋯O hydrogen bonds : Key distances range from 2.42–2.64 Å, with angles near 150° .

- C–H⋯π interactions : Thiophene or phenyl rings engage in π-stacking (centroid distances ~3.6 Å) .

- Graph set analysis (Etter formalism) can classify these motifs into discrete patterns (e.g., rings), aiding in understanding supramolecular assembly .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

- NMR : H NMR (600 MHz, CDCl₃) reveals aromatic proton signals at δ 7.37–9.12 ppm, while C NMR confirms carbonyl carbons at δ 193–195 ppm .

- IR : Stretching vibrations at 1669 cm (C=O) and 1595 cm (C=C) .

- HRMS : ESI-MS gives [M+H] at m/z 388.1332 (calculated 388.1332) .

Advanced: How can electronic properties be studied for structure-activity relationships?

Answer:

- UV-Vis spectroscopy : Measure absorbance in ethanol (e.g., ~300 nm for π→π* transitions) .

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to correlate HOMO-LUMO gaps with observed reactivities (e.g., charge transfer in pharmacological analogs) .

- Cyclic voltammetry : Assess redox potentials to predict electron-transfer behavior in supramolecular systems .

Basic: What pharmacological activities are reported for structural analogs?

Answer:

Analogs exhibit antimicrobial and antitumor properties. For example:

- Antibacterial assays : Test against S. aureus and E. coli via broth microdilution (MIC values <10 μg/mL) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) show IC₅₀ values comparable to tamoxifen, linked to estrogen receptor modulation .

Advanced: How to resolve contradictions in crystallographic data interpretation?

Answer:

- Multi-refinement validation : Compare results from SHELXL , Olex2 , and PLATON to identify outliers .

- Twinned data handling : Use SHELXD for initial phasing and SHELXE for density modification in cases of pseudo-merohedral twinning .

- Cross-validation : Apply thresholds (<0.05) and check for systematic errors (e.g., absorption correction with ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.